Unsevine
CAS No.: 4838-99-7
VCID: VC0000061
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
Purity: ≥ 98 % (TLC, mass spectrometry)
* For research use only. Not for human or veterinary use.

Description | Unsevine is a chemical compound with the molecular formula C18H21NO5 and a molecular weight of 331.4 g/mol. It is recognized for its unique structure and is used as a reference compound in mass spectrometric studies to understand the behavior of alkaloids. Research indicates that Unsevine can be synthesized through various methods, including preparative high-performance liquid chromatography (HPLC) for isolation and purification. This compound interacts with specific molecular targets and pathways, affecting the central nervous system by inhibiting orientation reactions, prolonging the action of soporifics, enhancing the effects of analgesics, and preventing convulsions. Investigations suggest that Unsevine interacts with neurotransmitter receptors and ion channels in the brain. Structurally, Unsevine is similar to other alkaloids, such as ungerine, hippeastrine, and lycorine . The potential therapeutic effects and applications of Unsevine are still being explored, making it a valuable compound for scientific research and industrial applications. |
---|---|
CAS No. | 4838-99-7 |
Product Name | Unsevine |
Molecular Formula | C18H21NO5 |
Molecular Weight | 331.4 g/mol |
IUPAC Name | (2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol |
Standard InChI | InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1 |
Standard InChIKey | IUBHYAMIHZYNMV-AVEIZBFRSA-N |
SMILES | CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC |
Canonical SMILES | CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC |
Purity | ≥ 98 % (TLC, mass spectrometry) |
Synonyms | 5α-Methoxy-1-methyl-9,10-[methylenebis(oxy)]lycorenan-7α-ol |
Reference | - Zakirov et al., Repts. Acad. Sci. UzSSR (1966) (Russian). 6:34 |
PubChem Compound | 21770008 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume